2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione
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Overview
Description
2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione is a heterocyclic compound that features a thiazole ring fused with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired thiazole derivative. The reaction conditions often include the use of anhydrous solvents and a base such as potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen under visible light without an external photosensitizer.
Cyclocondensation: Phenyl isothiocyanate and potassium hydroxide in anhydrous conditions.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Scientific Research Applications
2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Biological Studies: Investigated for its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione involves its ability to act as a photosensitizer in oxidative reactions. The compound generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways, which play a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-prop-2-ynyl-3H-1,2-thiazole 1,1-dioxide |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-7-5-3-6-10(7,8)9/h1,3,6H,4-5H2 |
InChI Key |
YSEDFEPPLRZFCC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC=CS1(=O)=O |
Origin of Product |
United States |
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